

molecular formula and weight of 1,2,4-Trivinylbenzene

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Compound of Interest

Compound Name: 1,2,4-Trivinylbenzene

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An In-depth Technical Guide to 1,2,4-Trivinylbenzene

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of **1,2,4-Trivinylbenzene**, geared towards researchers, scientists, and professionals in drug development and materials science.

Core Molecular and Physical Properties

1,2,4-Trivinylbenzene, also known as 1,2,4-tris(ethenyl)benzene, is an organic compound with the molecular formula $C_{12}H_{12}$.^[1] It is a derivative of benzene substituted with three vinyl groups at the 1, 2, and 4 positions.^[1] This substitution pattern provides a versatile platform for polymerization and further functionalization.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	$C_{12}H_{12}$	^[1] ^[2] ^[3]
Molecular Weight	156.22 g/mol	^[1]
IUPAC Name	1,2,4-tris(ethenyl)benzene	^[1]
CAS Number	7641-80-7	^[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **1,2,4-Trivinylbenzene** are not extensively reported in publicly available literature. However, general synthetic strategies have been described.

General Synthesis Methodologies

Two primary conceptual routes for the synthesis of **1,2,4-Trivinylbenzene** have been outlined:

- **Cyclotrimerization of 1-buten-3-yne:** This method involves the catalyzed cyclotrimerization of 1-buten-3-yne. Iron salts or iron complexes are typically employed as catalysts to facilitate the formation of the trivinylbenzene structure. Optimization of reaction conditions is crucial for achieving efficient production.^[1]
- **Reaction of 1,3,5-Triacetylbenzene with Alcohols:** An alternative approach involves the reaction of 1,3,5-triacetylbenzene with specific alcohols, such as ethanol or isopropanol. This reaction is conducted at elevated temperatures, generally in the range of 220 to 350 °C, and has been reported to produce trivinylbenzene in high yields.^[1]

It is important to note that these descriptions represent general pathways. Researchers seeking to perform these syntheses would need to develop specific protocols, including reagent stoichiometry, reaction times, purification techniques, and characterization methods.

Chemical Reactivity and Potential Applications

The vinyl groups of **1,2,4-Trivinylbenzene** are the primary sites of its chemical reactivity, allowing for a variety of transformations:

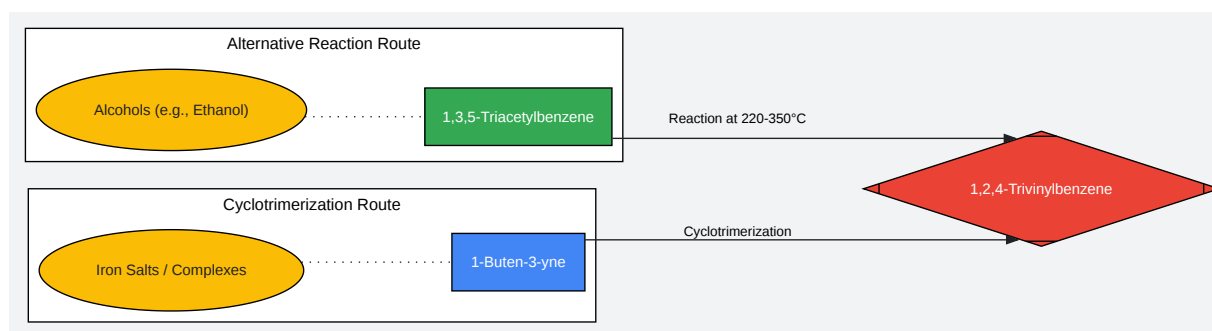
- **Oxidation:** The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives using common oxidizing agents like potassium permanganate or hydrogen peroxide.^[1]
- **Reduction:** The double bonds of the vinyl groups can be reduced to form ethyl-substituted benzene derivatives through catalytic hydrogenation or with reducing agents such as lithium aluminum hydride.^[1]

- Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, enabling the introduction of various functional groups.[1]

Due to its multiple polymerizable vinyl groups, **1,2,4-Trivinylbenzene** is of interest in materials science for the synthesis of cross-linked polymers and functional materials. While direct applications in drug development are not prominent in the literature, its derivatives, particularly those involving the 1,2,4-triazole heterocycle, have been extensively studied for a wide range of biological activities.

Visualized Synthesis Pathways

The following diagram illustrates the conceptual synthesis routes for **1,2,4-Trivinylbenzene**.



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Caption: Conceptual synthesis pathways for **1,2,4-Trivinylbenzene**.

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